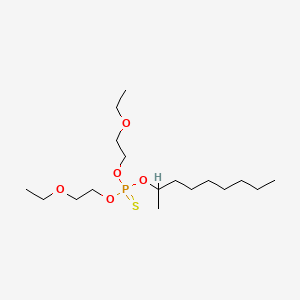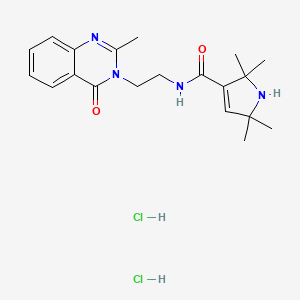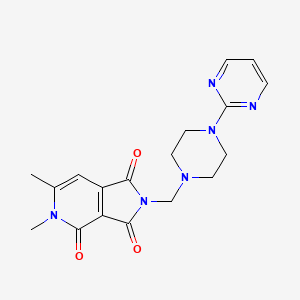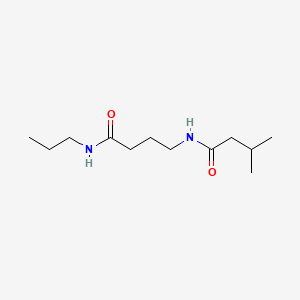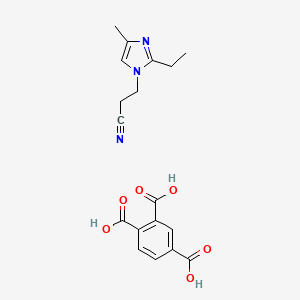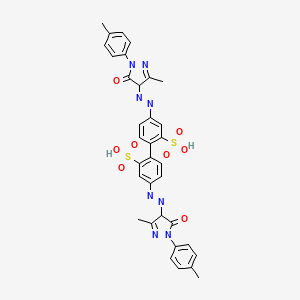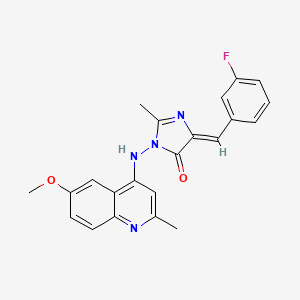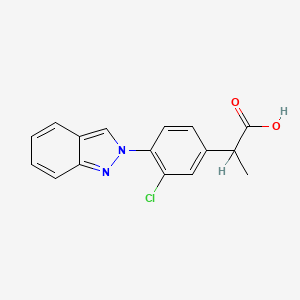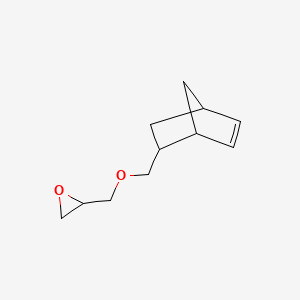
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-, also known as norbornene oxirane, is a chemical compound with the molecular formula C11H16O2. It is a colorless liquid that is soluble in water and has a strong fragrance. This compound is derived from norbornene, a bicyclic hydrocarbon, and is used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- typically involves the reaction of norbornene with methyl glycidyl ether. This process is carried out under controlled temperature and reaction conditions to ensure the desired product is obtained. The reaction is usually catalyzed by a suitable catalyst to enhance the reaction rate and yield .
In industrial production, the compound is synthesized by reacting norbornene, a natural plant extract, with methyl glycidyl ether. The reaction is conducted at an appropriate temperature and under specific conditions to achieve optimal results. The product is then purified and stored under conditions that prevent exposure to high temperatures and oxidizing agents .
Chemical Reactions Analysis
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the oxirane ring, which is highly strained and reactive. The compound can also undergo ring-opening reactions, leading to the formation of more stable products .
Comparison with Similar Compounds
Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- can be compared with other similar compounds such as:
Norbornene: A bicyclic hydrocarbon that serves as the precursor for the synthesis of the compound.
Methyl glycidyl ether: A reagent used in the synthesis of the compound.
Epoxides: A class of compounds containing an oxirane ring, similar to the target compound
These compounds share similar chemical properties and reactivity, but Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- is unique due to its specific structure and the presence of the norbornene moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
3188-75-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethoxymethyl)oxirane |
InChI |
InChI=1S/C11H16O2/c1-2-9-3-8(1)4-10(9)5-12-6-11-7-13-11/h1-2,8-11H,3-7H2 |
InChI Key |
GBNPJBBNCBLPQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



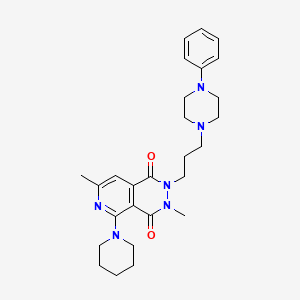
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)
